REACTION_CXSMILES
|
[F:1][C:2]1[C:11]2[O:10][CH2:9][CH:8]=[CH:7][C:6]=2[C:5]([C:12]([NH2:14])=[O:13])=[CH:4][CH:3]=1.[N:15]([O-:17])=[O:16].[Na+].II.C(OCC)(=O)C>O>[F:1][C:2]1[C:11]2[O:10][CH2:9][C:8]([N+:15]([O-:17])=[O:16])=[CH:7][C:6]=2[C:5]([C:12]([NH2:14])=[O:13])=[CH:4][CH:3]=1 |f:1.2|
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Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=2C=CCOC12)C(=O)N
|
Name
|
|
Quantity
|
96.6 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
31.2 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
720 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
480 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
under stirring at 40° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a reactor, equipped with a mechanic stirrer and a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
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ADDITION
|
Details
|
Oxistrong 15® (173.4 g) was added in 4 hours
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
At the end of the addition the reaction mixture
|
Type
|
STIRRING
|
Details
|
under stirring for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled at 20° C
|
Type
|
STIRRING
|
Details
|
under stirring for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
WASH
|
Details
|
wash of the panel with isopropyl acetate
|
Type
|
TEMPERATURE
|
Details
|
pre-cooled at 0° C. (2×120 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with water (150 ml), the solid was dried in oven under vacuum at 50° C. overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=2C=C(COC12)[N+](=O)[O-])C(=O)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |